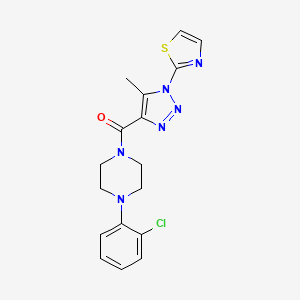
(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN6OS and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone , identified by its CAS number 1286697-59-3, is a novel synthetic derivative that incorporates both piperazine and thiazole moieties. This article reviews its biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C21H23ClN6OS, with a molecular weight of 443.0 g/mol. The structure includes a piperazine ring substituted with a 2-chlorophenyl group, linked to a thiazole ring that is further substituted with a methyl group and a triazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN6OS |
| Molecular Weight | 443.0 g/mol |
| CAS Number | 1286697-59-3 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiazole moiety demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural features contribute to its ability to penetrate bacterial membranes and inhibit essential metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been extensively studied. In particular, derivatives similar to the target compound have shown promising results in animal models of epilepsy. For instance, one study reported that thiazole-linked piperazine derivatives exhibited protective effects in seizure models with median effective doses (ED50) ranging from 18.4 mg/kg to higher values depending on the specific substitution patterns .
Table: Anticonvulsant Efficacy of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 4-(6-amino-3,5-dicyano) derivative | 18.4 | 9.2 |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl) | 18.4 | Not specified |
| Target Compound | TBD | TBD |
Cytotoxic Activity
Thiazole derivatives have also been evaluated for their cytotoxic effects against cancer cell lines. Research has shown that certain thiazole-based compounds possess significant anti-cancer activity with IC50 values indicating potent inhibition of cell proliferation in various tumor models. For example, compounds featuring the thiazole ring have been noted for their ability to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of Bcl-2 family proteins .
Table: Cytotoxicity Data for Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat (anti-Bcl-2) |
| Compound B | 1.98 | A-431 (anti-A431) |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the thiazole ring enhances the compound's ability to inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
- Apoptotic Induction : The structural features allow for interaction with cellular pathways that regulate apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have focused on synthesizing and testing various analogs of thiazole derivatives for enhanced biological activity:
- Study on Antimicrobial Efficacy : A series of thiazole-piperazine hybrids were tested against Mycobacterium tuberculosis, revealing IC50 values as low as 2.32 mM against resistant strains .
- Anticonvulsant Testing : In vivo studies demonstrated that specific substitutions on the piperazine ring significantly increased anticonvulsant efficacy compared to unsubstituted analogs .
- Cancer Cell Line Studies : Compounds with specific electron-withdrawing groups showed improved cytotoxicity against various cancer cell lines, suggesting potential for further development .
属性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[5-methyl-1-(1,3-thiazol-2-yl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6OS/c1-12-15(20-21-24(12)17-19-6-11-26-17)16(25)23-9-7-22(8-10-23)14-5-3-2-4-13(14)18/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFCFDBLQBCMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














